N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine
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Overview
Description
2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetyl group, followed by the addition of propanoic acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a chlorophenyl group and an acetamido propanoic acid moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H13ClN2O3S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H13ClN2O3S/c1-8(14(19)20)16-12(18)6-11-7-21-13(17-11)9-2-4-10(15)5-3-9/h2-5,7-8H,6H2,1H3,(H,16,18)(H,19,20)/t8-/m0/s1 |
InChI Key |
XLTWEZQIRPKJSU-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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